molecular formula C15H15ClFNO B12850266 1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride CAS No. 1187929-08-3

1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride

Cat. No.: B12850266
CAS No.: 1187929-08-3
M. Wt: 279.73 g/mol
InChI Key: MRAHMCZTWLJILO-UHFFFAOYSA-N
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Description

1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride is an organic compound that features both an aminomethyl group and a fluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Ethanone Backbone: Starting with a suitable precursor, such as a substituted benzaldehyde, the ethanone backbone can be formed through a Friedel-Crafts acylation reaction.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where the ketone is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The aminomethyl group could facilitate binding to biological targets, while the fluoro group might enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride: Lacks the fluoro group.

    1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride: Contains a chloro group instead of a fluoro group.

Uniqueness

1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride is unique due to the presence of both an aminomethyl group and a fluoro-substituted phenyl ring, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

1187929-08-3

Molecular Formula

C15H15ClFNO

Molecular Weight

279.73 g/mol

IUPAC Name

1-[3-(aminomethyl)phenyl]-2-(4-fluorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C15H14FNO.ClH/c16-14-6-4-11(5-7-14)9-15(18)13-3-1-2-12(8-13)10-17;/h1-8H,9-10,17H2;1H

InChI Key

MRAHMCZTWLJILO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)F)CN.Cl

Origin of Product

United States

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